Unique 1,2,3,4-Tetrasubstituted Benzene Pattern: Steric and Electronic Differentiation from Common Benzyl Alcohol Building Blocks
(6-Bromo-3-methoxy-2-methylphenyl)methanol features four contiguous substituents on the benzene ring (positions 1 through 4 occupied by -CH2OH, -CH3, -OCH3, and ring carbons bearing -Br at position 6) . In contrast, the more widely available 2-bromo-3-methoxybenzyl alcohol (CAS 199436-55-0) lacks the 2-methyl group entirely , while (5-bromo-2-methoxy-3-methylphenyl)methanol (CAS 954124-92-6) presents a different substitution isomer with the bromine at position 5 rather than position 6 . This structural distinction alters both the steric environment around the reactive hydroxymethyl group and the electronic distribution across the aromatic ring .
| Evidence Dimension | Substitution pattern and steric accessibility of benzylic alcohol |
|---|---|
| Target Compound Data | 1,2,3,4-tetrasubstituted; C1=CH2OH, C2=CH3, C3=OCH3, C6=Br |
| Comparator Or Baseline | 2-Bromo-3-methoxybenzyl alcohol: C1=CH2OH, C2=Br, C3=OCH3 (no C2-CH3); (5-Bromo-2-methoxy-3-methylphenyl)methanol: C1=CH2OH, C2=OCH3, C3=CH3, C5=Br |
| Quantified Difference | Presence vs. absence of C2-CH3; Br at C6 vs. C2 vs. C5 positional isomerism |
| Conditions | Structural comparison based on canonical SMILES and InChI keys from supplier databases |
Why This Matters
The 2-methyl group creates steric hindrance that can modulate reaction rates and regioselectivity in nucleophilic substitutions or coupling reactions, making this compound uniquely suited for synthetic routes requiring steric protection of the benzylic position.
